molecular formula C24H21N3O2S2 B15100735 (5Z)-3-methyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

カタログ番号: B15100735
分子量: 447.6 g/mol
InChIキー: OXBUWOPINDVTJF-STZFKDTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5Z)-3-methyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a methyl group at position 3 and a benzylidene moiety at position 3. The benzylidene group is further functionalized with a pyrazole ring bearing a 2-methyl-4-(prop-2-en-1-yloxy)phenyl substituent. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

特性

分子式

C24H21N3O2S2

分子量

447.6 g/mol

IUPAC名

(5Z)-3-methyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21N3O2S2/c1-4-12-29-19-10-11-20(16(2)13-19)22-17(14-21-23(28)26(3)24(30)31-21)15-27(25-22)18-8-6-5-7-9-18/h4-11,13-15H,1,12H2,2-3H3/b21-14-

InChIキー

OXBUWOPINDVTJF-STZFKDTASA-N

異性体SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

正規SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its prop-2-en-1-yloxy substituent on the phenyl ring and the methyl group on the pyrazole moiety. Key comparisons with analogous compounds include:

Compound ID Substituents (R1, R2, R3) Biological Activity (if reported) Physicochemical Properties Synthesis Yield (%) Reference
Target Compound R1 = CH₃, R2 = prop-2-en-1-yloxy Not explicitly reported (inference: potential anti-inflammatory/antimicrobial) MW: 505.61 g/mol, logP: ~4.2 ~65% (estimated)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) R1 = C₆H₅, R2 = H, R3 = 2-methylphenyl Antimicrobial (broad-spectrum) MW: 353.46 g/mol, logP: ~3.8 72%
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one R1 = i-Pr, R2 = 4-ethoxy-2-methylphenyl Not reported MW: 519.64 g/mol, logP: ~4.5 ~58%
(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (Compound 7) R1 = piperidinyl, R2 = 4-methoxyphenyl Anti-inflammatory (IC₅₀: 12 µM for COX-2) MW: 498.58 g/mol, logP: ~3.9 70%

Key Observations:

Steric Effects : The methyl group on the pyrazole ring (R1 = CH₃) may reduce steric hindrance compared to bulkier groups (e.g., i-Pr in ), favoring target binding.

Synthetic Complexity : The allyl ether group introduces challenges in regioselectivity during synthesis, leading to moderate yields (~65% estimated) compared to simpler analogues (e.g., 72% for Compound I) .

Crystallographic and Computational Insights

  • Planarity and Packing: The Z-configuration ensures planarity of the thiazolidinone and benzylidene moieties, facilitating π-π stacking interactions observed in related structures .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield Range
1Thiosemicarbazide, HClEthanolReflux (80°C)60-75%
2Chloroacetic acid, NaOAcDMF/AcOHReflux (120°C)50-70%
3Pd(PPh₃)₄, K₂CO₃Toluene/H₂O90°C (microwave)40-60%

Note : Steric hindrance from the propenyloxy group may require extended reaction times or elevated temperatures to improve yields .

Basic: How is the Z-configuration of the exocyclic double bond confirmed?

Methodological Answer :
The Z-configuration is determined using:

  • X-ray Crystallography : Direct visualization of molecular geometry (e.g., bond angles and torsion angles) .
  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (J) between vinyl protons. For Z-isomers, J values range from 10-12 Hz due to trans-vicinal coupling .
    • NOESY : Nuclear Overhauser effects between the methyl group (C3) and the phenyl ring protons confirm spatial proximity in the Z-form .
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) predict optimal geometry and compare experimental vs. theoretical NMR shifts .

Example Data :
In a related thiazolidinone, the Z-isomer showed NOE correlations between H-5 (thiazolidinone) and H-2' (phenyl), confirming the syn-periplanar arrangement .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

Methodological Answer :
Steric hindrance from the 2-methyl-4-(propenyloxy)phenyl group necessitates:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalysis : Use Pd nanoparticles or microwave-assisted synthesis to accelerate cross-coupling steps .
  • Temperature Control : Gradual heating (ramp to 120°C over 30 mins) prevents decomposition of heat-sensitive intermediates .

Case Study :
In a pyrazole-thiazolidinone hybrid, microwave irradiation at 150°C for 20 mins improved yields from 45% to 68% compared to conventional heating .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer :
Contradictions (e.g., unexpected IR stretches or NMR shifts) are addressed by:

Multi-Technique Validation :

  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.

Crystallographic Refinement : Compare experimental X-ray data with predicted structures (e.g., Mercury CSD) .

Example : A study on a triazole-thiazolidinone hybrid resolved conflicting NMR assignments by correlating crystal packing effects with chemical shift deviations .

Advanced: What methodologies are used to evaluate its potential biological activity?

Q. Methodological Answer :

Enzyme Inhibition Assays :

  • 14α-Demethylase (CYP51) : Measure IC₅₀ using lanosterol as a substrate in fungal cell lysates .
  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .

Antimicrobial Testing :

  • MIC Determination : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .

Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (PDB: 3LD6) .

Data Example :
A structurally analogous thiazolidinone showed MIC values of 8 µg/mL against MRSA, attributed to disruption of membrane integrity .

Advanced: How are computational methods applied to study its reactivity?

Q. Methodological Answer :

DFT Calculations :

  • Geometry Optimization : B3LYP/6-31G(d) basis set to predict bond lengths and angles .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity (~3.5 eV in related compounds) .

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (NAMD software) to study stability over 100 ns trajectories.

SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Key Finding :
In a study, electron-withdrawing groups on the phenyl ring increased thiazolidinone reactivity by lowering LUMO energy by 0.8 eV .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。